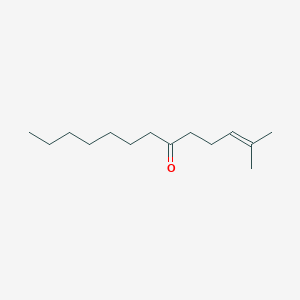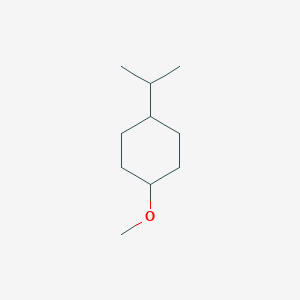
1-Methoxy-4-(propan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(propan-2-yl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a methoxy group (-OCH3) and a propan-2-yl group (isopropyl group) attached to a cyclohexane ring. Cycloalkanes, including this compound, are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms .
Preparation Methods
The synthesis of 1-Methoxy-4-(propan-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 4-hydroxycyclohexanone, the compound can be methylated using methanol in the presence of an acid catalyst to introduce the methoxy group. Subsequently, the isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-Methoxy-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(propan-2-yl)cyclohexanone.
Reduction: The compound can be reduced to form 1-methoxy-4-(propan-2-yl)cyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Scientific Research Applications
1-Methoxy-4-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to its interaction with inflammatory mediators, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
1-Methoxy-4-(propan-2-yl)cyclohexane can be compared with similar compounds such as:
Cyclohexane: Lacks the methoxy and isopropyl groups, making it less reactive.
1-Methoxy-2-propanol: Contains a methoxy group and a propanol group, differing in structure and reactivity.
1-Methyl-4-(propan-2-yl)cyclohexane: Similar structure but lacks the methoxy group, affecting its chemical properties.
Properties
CAS No. |
112548-32-0 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-methoxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-6-10(11-3)7-5-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
VYOMKQBPPSPKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


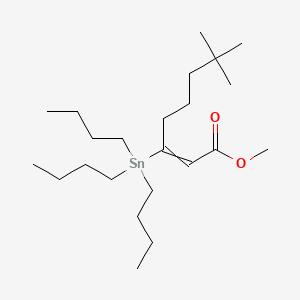
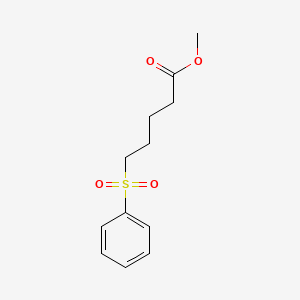
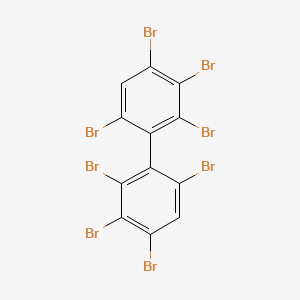
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
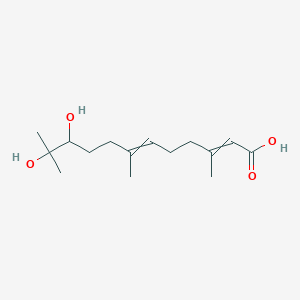
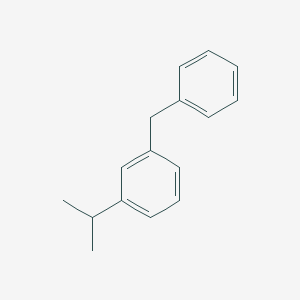
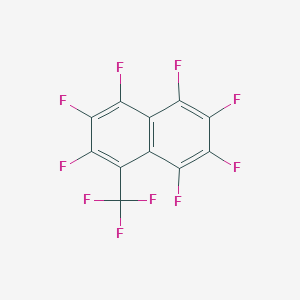
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
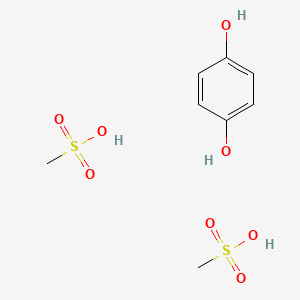
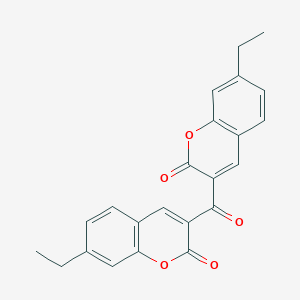

![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
